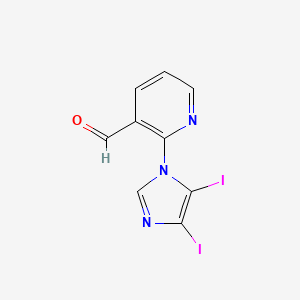

2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of iodine atoms at the 4 and 5 positions of the imidazole ring makes this compound particularly interesting for various chemical applications. The aldehyde group at the 3 position of the pyridine ring adds to its reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the iodination of an imidazole derivative followed by the formation of the pyridine ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the imidazole ring. The subsequent formation of the pyridine ring can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can help in scaling up the production while maintaining consistent quality. The choice of solvents, catalysts, and reaction conditions is crucial to optimize the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atoms.

Major Products

Oxidation: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carboxylic acid.

Reduction: 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Similar Compounds

2-(4,5-Dichloro-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with chlorine atoms instead of iodine.

2-(4,5-Dibromo-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with bromine atoms instead of iodine.

2-(4,5-Difluoro-1H-imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in 2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde makes it unique due to the larger atomic size and higher reactivity of iodine compared to other halogens. This can lead to different reactivity patterns and potentially enhanced biological activity.

Biological Activity

2-(4,5-Diiodo-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various organic reactions involving imidazole and pyridine derivatives. The compound's structure features a pyridine ring substituted with an imidazole moiety, which is known for its diverse biological properties.

Biological Activity Overview

The biological activities of imidazole and pyridine derivatives have been extensively studied, revealing a wide range of pharmacological effects. The specific compound has shown promise in several areas:

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines. A related study found that imidazo[4,5-b]pyridine derivatives displayed selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency (IC50 values ranging from 0.01 µM to 8.12 µM) .

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been documented. For example, amidino-substituted imidazo[4,5-b]pyridines were evaluated for their antibacterial activity, showing moderate effects against certain bacterial strains . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial properties.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Many imidazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Interference with DNA Synthesis : Some compounds disrupt DNA replication processes in cancer cells.

- Induction of Apoptosis : The ability to trigger programmed cell death is a crucial mechanism for anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

These findings highlight the potential efficacy of similar structures in targeting cancer cells and bacteria.

Properties

Molecular Formula |

C9H5I2N3O |

|---|---|

Molecular Weight |

424.96 g/mol |

IUPAC Name |

2-(4,5-diiodoimidazol-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H5I2N3O/c10-7-8(11)14(5-13-7)9-6(4-15)2-1-3-12-9/h1-5H |

InChI Key |

UNYJKLAGWBJNAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=C2I)I)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.